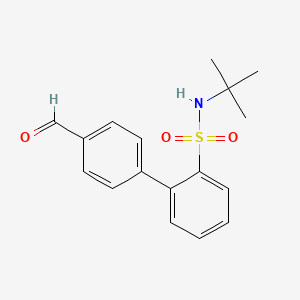

N-tert-Butyl-4'-Formylbiphenyl-2-sulfonamid

Übersicht

Beschreibung

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-tert-butyl-4'-formylbiphenyl-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-4'-formylbiphenyl-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese von Aminen

N-tert-Butyl-4'-Formylbiphenyl-2-sulfonamid: wird in der asymmetrischen Synthese von Aminen eingesetzt. Es dient als chirales Hilfsmittel und ermöglicht einen stereoselektiven Ansatz zur Herstellung enantiomerenreiner Amine. Dies ist besonders wertvoll in der pharmazeutischen Forschung, wo die Chiralität einer Verbindung ihre biologische Aktivität erheblich beeinflussen kann .

N-Heterocyclen-Bildung

Die Verbindung ist bei der Synthese von N-Heterocyclen über Sulfinimine von entscheidender Bedeutung. Diese Heterocyclen, wie Piperidine und Pyrrolidine, sind strukturelle Motive in vielen Naturprodukten und Medikamenten. Die Verwendung von This compound in diesem Zusammenhang ermöglicht die Schaffung vielfältiger und komplexer molekularer Architekturen .

Studien zur Molekülkomplexierung

In der Kristalltechnik kann This compound Molekülkomplexe mit verschiedenen Säuren bilden. Die Untersuchung dieser Komplexe kann Aufschluss über Phasenumwandlungen und die Dynamik molekularer Wechselwirkungen geben, was für die Entwicklung neuer Materialien mit gewünschten Eigenschaften entscheidend ist .

Phasenumwandlungsanalyse

Die Fähigkeit der Verbindung, bei bestimmten Temperaturen Phasenumwandlungen zu durchlaufen, macht sie zum Gegenstand des Interesses bei der Untersuchung von thermisch induzierten Strukturänderungen. Dies hat Auswirkungen auf die Materialwissenschaften, wo das Verständnis des Phasenverhaltens für die Entwicklung von thermisch stabilen Verbindungen unerlässlich ist .

Dielektrische Spektroskopie

This compound: wird in der dielektrischen Spektroskopie verwendet, um die elektrischen Eigenschaften von Materialien zu untersuchen. Dies kann wertvolle Informationen über die Polarisationsprozesse und Leitfähigkeitsmechanismen innerhalb von Molekülkristallen liefern .

NMR-Spektroskopie

Die Dynamik von This compound im festen Zustand kann mit Hilfe der NMR-Spektroskopie untersucht werden. Diese Technik kann Aufschluss über die Relaxationszeiten und die molekulare Bewegung geben, was zu einem tieferen Verständnis des Verhaltens der Verbindung in verschiedenen Zuständen beiträgt .

Infrarot- und Raman-Spektroskopie

Infrarot- und Raman-Spektroskopie werden zur Untersuchung der Schwingungsmoden von This compound eingesetzt. Diese Methoden sind entscheidend für die Charakterisierung der molekularen Struktur der Verbindung und die Identifizierung von Veränderungen aufgrund von Umweltfaktoren .

Biologische Aktivität

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition. This article aims to delve into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Enzyme Inhibition

Research has shown that N-tert-butyl-4'-formylbiphenyl-2-sulfonamide exhibits significant inhibitory activity against specific enzymes, particularly butyryl cholinesterase (BChE). The sulfonamide derivatives have been tested for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), BChE, and lipoxygenase (LOX).

Table 1: Inhibition Potency of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide Against Selected Enzymes

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-tert-butyl-4'-formylbiphenyl-2-sulfonamide | 13 ± 0.78 | Butyryl Cholinesterase |

| Eserine (reference standard) | 0.85 ± 0.001 | Acetylcholinesterase |

| N-methyl-N-(2-phenylethyl)benzenesulfonamide | 15 ± 1.01 | Lipoxygenase |

The data indicates that the compound is a potent inhibitor of BChE, with an IC50 value significantly higher than that of the reference standard eserine, suggesting a selective inhibition profile.

The mechanism by which N-tert-butyl-4'-formylbiphenyl-2-sulfonamide inhibits BChE involves competitive inhibition at the enzyme's active site. This is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease, where BChE plays a significant role in cholinergic signaling.

Case Studies

- In vitro Studies : A study conducted on various sulfonamide derivatives, including N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, revealed that modifications in the sulfonamide moiety can lead to enhanced biological activity. The introduction of tert-butyl groups was found to improve solubility and bioavailability, which are critical factors for drug efficacy.

- In vivo Studies : Preliminary animal studies indicated that compounds similar to N-tert-butyl-4'-formylbiphenyl-2-sulfonamide demonstrated neuroprotective effects through the inhibition of oxidative stress pathways. These findings suggest potential applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(4-formylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(2,3)18-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-12,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKDEIZWYZWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726863 | |

| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851902-28-8 | |

| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.